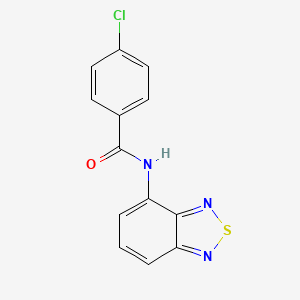

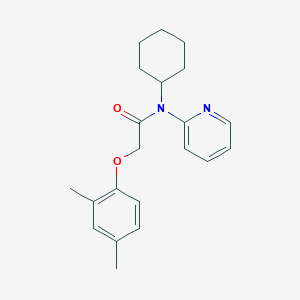

![molecular formula C19H28N4O4 B5555005 2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one often involves multi-step processes including reactions like Michael addition, Claisen condensation, and decarboxylation. A typical example involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid under refluxing conditions, yielding diazaspiro[5.5]undecane derivatives without the need for a catalyst (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. The detailed structural elucidation allows for the confirmation of the diazaspiro[5.5]undecane framework, which is central to the compound's properties and reactivity (Dyachenko et al., 2015).

Chemical Reactions and Properties

Compounds in the diazaspiro[5.5]undecane series undergo various chemical reactions, including electrophilic substitutions, Michael additions, and reactions with electrophiles such as alkyl halides and acid chlorides. These reactions often result in the formation of spirocyclic adducts or derivatives with modified functional groups, which can further influence the compound's biological and pharmacological properties (Cordes et al., 2013).

Applications De Recherche Scientifique

Synthesis and Characterization

Research has explored the synthesis of various derivatives of diazaspiro compounds, which include the chemical structure of interest. For instance, Rahman et al. (2013) studied the conversion of ketones of heterocyclic spiro compounds into oxime derivatives, which are essential in understanding the chemical properties and potential applications of such compounds (Rahman et al., 2013).

Antihypertensive Properties

The diazaspiro compounds have been examined for their antihypertensive properties. Caroon et al. (1981) synthesized a series of diazaspiro[4.5]decan-2-ones, including those with structural similarities to the compound of interest, and tested them as antihypertensive agents (Caroon et al., 1981). Benjamin and Lin (1985) also focused on creating slow-release formulations of an antihypertensive agent, highlighting the potential for controlled drug delivery (Benjamin & Lin, 1985).

Antagonist Properties for Respiratory Diseases

In the field of respiratory diseases, Norman (2007) reported on derivatives of diazaspiro compounds as CCR8 antagonists, which could be useful in treating chemokine-mediated diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).

Enantioselective Electrochemical Applications

The electrocatalytic oxidation of sec-alcohols using a chiral diazaspiro compound as a catalyst was investigated by Kashiwagi et al. (1999), demonstrating the compound’s utility in enantioselective synthesis (Kashiwagi et al., 1999).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives, including structures similar to the compound , for potential antimicrobial applications (Hossan et al., 2012).

Propriétés

IUPAC Name |

2-(3-methoxypropyl)-8-[2-(2-oxopyrimidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4/c1-27-12-4-11-22-14-19(7-5-16(22)24)6-2-9-23(15-19)17(25)13-21-10-3-8-20-18(21)26/h3,8,10H,2,4-7,9,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKMARIILPTZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCCN(C2)C(=O)CN3C=CC=NC3=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)